molecular formula C10H9BrClF3O B14048782 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B14048782
M. Wt: 317.53 g/mol
InChI Key: PRCANVDXVAIOPK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the bromopropyl, chloro, and trifluoromethoxy groups. Common synthetic routes include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the propyl group to the benzene ring using Friedel-Crafts alkylation.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group through nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its properties for drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. Pathways involved may include signal transduction, metabolic processes, or catalytic activities.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(3-Bromopropyl)-3-chloro-2-methoxybenzene: Similar structure but with a methoxy group instead of trifluoromethoxy.

    1-(3-Bromopropyl)-3-chloro-2-fluorobenzene: Contains a fluorine atom instead of the trifluoromethoxy group.

    1-(3-Bromopropyl)-3-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of trifluoromethoxy.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

PRCANVDXVAIOPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCCBr

Origin of Product

United States

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